Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-
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Overview
Description
Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- is a complex organic compound that features a phenol group, a pyridine ring, and a methoxyphenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Methoxyphenyl)piperazin-1-yl]pyridine: Similar structure but with a piperazine ring instead of a phenol group.
4-[(4-Methoxyphenyl)amino]phenol: Contains a similar methoxyphenylamino group but lacks the pyridine ring.
Uniqueness
Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- is unique due to its combination of a phenol group, a pyridine ring, and a methoxyphenylamino substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
821784-40-1 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-[5-(4-methoxyanilino)pyridin-3-yl]phenol |
InChI |
InChI=1S/C18H16N2O2/c1-22-18-7-5-15(6-8-18)20-16-9-14(11-19-12-16)13-3-2-4-17(21)10-13/h2-12,20-21H,1H3 |
InChI Key |
IUZKQQXPXLIICJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CN=CC(=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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